molecular formula C12H14O2 B14619418 2-Butanone, 4-(4-acetylphenyl)- CAS No. 57918-94-2

2-Butanone, 4-(4-acetylphenyl)-

Katalognummer: B14619418
CAS-Nummer: 57918-94-2
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: NVYPSONFVYTSMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanone, 4-(4-acetylphenyl)-, also known as 4-(4-acetylphenyl)-2-butanone, is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(4-acetylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-acetylbenzaldehyde with 2-butanone under basic conditions. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Butanone, 4-(4-acetylphenyl)- often involves the use of advanced catalytic processes. These methods are designed to optimize yield and purity while minimizing the production of byproducts. The use of continuous flow reactors and high-throughput screening techniques are common in industrial production to ensure efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanone, 4-(4-acetylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

2-Butanone, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Butanone, 4-(4-acetylphenyl)- involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butanone, 4-(4-acetylphenyl)- is unique due to the presence of both an acetyl and a butanone group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds .

Eigenschaften

CAS-Nummer

57918-94-2

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

4-(4-acetylphenyl)butan-2-one

InChI

InChI=1S/C12H14O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

NVYPSONFVYTSMP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=CC=C(C=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.